molecular formula C9H14ClNS B1472053 Cyclobutyl(thiophen-3-yl)methanamine hydrochloride CAS No. 1864057-22-6

Cyclobutyl(thiophen-3-yl)methanamine hydrochloride

Cat. No. B1472053
CAS RN: 1864057-22-6
M. Wt: 203.73 g/mol
InChI Key: MTHICHNCCZXAMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclobutyl(thiophen-3-yl)methanamine hydrochloride, also known as CTMH, is an organic compound that has been studied for its potential applications in scientific research. CTMH is a cyclic secondary amine with a thiophen-3-yl group attached to the cyclobutyl ring, and has a molecular weight of 205.7 g/mol. CTMH has a melting point of 125-127 °C and a boiling point of 179-182 °C. It is insoluble in water but soluble in methanol, ethanol, and propylene glycol.

Scientific Research Applications

Antimicrobial Activity

  • Antitubercular Properties: A study presented the synthesis and evaluation of 4-(5-cyclobutyloxazol-2-yl)thiosemicarbazones for their activity against Mycobacterium tuberculosis H37Rv (MTB) and multidrug-resistant Mycobacterium tuberculosis (MDR-TB). Among these, a compound was identified with significant in vitro activity, showcasing the potential of cyclobutyl-related compounds in treating tuberculosis (Sriram, Yogeeswari, Thirumurugan, & Pavana, 2006).
  • Antimycobacterial Activity: Novel 1-(5-cyclobutyl-1,3-oxazol-2-yl)-3-(sub)phenyl/pyridylthiourea compounds were synthesized and assessed for their antimycobacterial efficacy in vitro and in vivo. One compound demonstrated notable activity, comparable to isoniazid, a standard TB drug, against both MTB and MDR-TB strains (Sriram, Yogeeswari, Dinakaran, & Thirumurugan, 2007).

Material Science

  • Electrochromic Properties: A study focused on the electrosynthesis of a novel indole-based donor-acceptor-donor type polymer, highlighting its promising electrochromic properties. This research underscores the potential of cyclobutyl and thiophene derivatives in developing advanced materials for optical applications (Carbas, Kıvrak, & Kavak, 2017).

Catalysis

  • Cross-Coupling Reactions: Palladium(II) and platinum(II) complexes involving iminophosphine ligands were synthesized, characterized, and evaluated as pre-catalysts in Heck and Suzuki cross-coupling reactions. The palladium complexes, in particular, showcased efficiency in facilitating these significant organic transformations, indicating the utility of cyclobutyl-related compounds in catalysis (Chiririwa, Ntuli, Muzenda, & Muller, 2013).

properties

IUPAC Name

cyclobutyl(thiophen-3-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NS.ClH/c10-9(7-2-1-3-7)8-4-5-11-6-8;/h4-7,9H,1-3,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTHICHNCCZXAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CSC=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride
Reactant of Route 2
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride
Reactant of Route 3
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride
Reactant of Route 4
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride
Reactant of Route 5
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride
Reactant of Route 6
Cyclobutyl(thiophen-3-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.